Cas no 921535-82-2 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring an indole core with an ethyl-substituted oxo-dihydroindole moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The benzenesulfonamide group enhances binding affinity to target proteins, while the indole framework provides structural versatility for further derivatization. Its well-defined synthesis route and stable crystalline form make it suitable for research applications in drug discovery and biochemical studies. The compound's balanced lipophilicity and moderate polarity contribute to favorable solubility profiles for in vitro assays.
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide structure
921535-82-2 structure
Product Name:N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
CAS No:921535-82-2
MF:C16H16N2O3S
MW:316.374842643738
CID:6613375
PubChem ID:20933285
Update Time:2025-10-28

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
    • N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
    • F2256-0024
    • N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
    • 921535-82-2
    • AKOS001997458
    • CCG-176618
    • Inchi: 1S/C16H16N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3
    • InChI Key: LJVOZLTXPKUATH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC2=C(C=1)CC(N2CC)=O)(=O)=O

Computed Properties

  • Exact Mass: 316.08816355g/mol
  • Monoisotopic Mass: 316.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.9Ų

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide Pricemore >>

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Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide: A Comprehensive Overview

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide (CAS No. 921535-82-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include an indole ring system substituted with an ethyl group and a benzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various therapeutic applications.

The indole scaffold is a well-known privileged structure in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the benzenesulfonamide group further enhances the compound's pharmacological profile by modulating its solubility, stability, and interactions with biological targets. Recent studies have highlighted the potential of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide in treating various diseases, particularly those involving inflammation and cancer.

In the context of anti-inflammatory properties, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These cytokines play a crucial role in the pathogenesis of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. By suppressing their production, this compound may offer a promising therapeutic approach to managing these conditions.

Furthermore, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide has demonstrated significant anti-cancer activity in preclinical studies. Research has shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3 kinase (PI3K)/Akt pathway. By targeting these pathways, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-y l)benzenesulfonamide can effectively inhibit cancer cell proliferation and survival.

In addition to its direct effects on cancer cells, N-(1 -ethyl -2 -oxo -2 , 3 -dihydro -1 H -indol -5 -yl ) benzenesulfonamide also exhibits potential as an adjuvant therapy in combination with other anticancer agents. Studies have shown that it can enhance the efficacy of chemotherapeutic drugs such as doxorubicin and paclitaxel by sensitizing cancer cells to their cytotoxic effects. This synergistic interaction may help overcome drug resistance and improve treatment outcomes in patients with advanced or refractory cancers.

The pharmacokinetic properties of N-(1 -ethyl -2 -oxo -2 , 3 -dihydro -1 H -indol -5 -yl ) benzenesulfonamide have also been extensively studied. It has been found to exhibit favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. However, further optimization may be necessary to improve its pharmacokinetic profile and reduce potential side effects. Ongoing research is focused on developing prodrugs or nanoparticle formulations to enhance its delivery and therapeutic index.

From a safety perspective, N-(1 -ethyl -2 -oxo -2 , 3 -dihydro -1 H -indol -5 -yl ) benzenesulfonamide has shown a favorable toxicity profile in preclinical studies. It did not exhibit significant cytotoxicity towards normal cells at therapeutic concentrations and did not cause severe organ damage in animal models. However, comprehensive safety assessments are still required before it can be advanced to clinical trials.

In conclusion, N-(1 -ethyl -2 -oxo -2 , 3 -dihydro -1 H -indol -5 yl ) benzenesulfonamide (CAS No. 921535-82-2) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in the fields of anti-inflammatory and anti-cancer drug discovery. Continued research efforts are warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical application.

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